molecular formula C12H15NO B1208661 7-Methoxy-1,2,3-trimethylindole

7-Methoxy-1,2,3-trimethylindole

Cat. No. B1208661
M. Wt: 189.25 g/mol
InChI Key: BGYNKFZIOWEOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-1,2,3-trimethylindole is a methylindole.

Scientific Research Applications

Antitumor and Antimitotic Agent

7-Methoxy-1,2,3-trimethylindole derivatives have been explored for their antitumor properties, targeting tubulin at the colchicine binding site, thereby inducing apoptotic cell death in cancer cells. Such compounds have shown significant antiproliferative effects, highlighting their potential in cancer therapy (Romagnoli et al., 2008).

Synthesis of Pyrrolo[2,3-f]quinolines

This compound also plays a role in the synthesis of pyrrolo[2,3-f]quinolines, a class of compounds with potential pharmacological activities. The reactivity of 7-methoxy-1,2,3-trimethylindole with various β-dicarbonyl compounds has been studied, showcasing its utility in organic synthesis and the potential development of new therapeutic agents (Yamashkin et al., 2006).

Photocleavage Efficiency

In the realm of photochemistry, derivatives of 7-methoxy-1,2,3-trimethylindole have been investigated for their photocleavage properties. Specifically, the methoxy substitution has been found to enhance the efficiency of photocleavage, making these compounds valuable in the study of light-induced chemical reactions and potential applications in photodynamic therapy (Papageorgiou & Corrie, 2000).

Modulation of Aryl Hydrocarbon Receptor

Methylated and methoxylated indoles, including 7-methoxy-1,2,3-trimethylindole derivatives, have been identified as ligands for the human aryl hydrocarbon receptor (AhR). These compounds exhibit a range of activities from full agonists to antagonists, influencing the transcriptional activity of AhRs. This modulation has implications for understanding the toxicological effects of environmental chemicals and developing novel therapeutic agents targeting the AhR pathway (Štěpánková et al., 2018).

Nitric Oxide Synthase Inhibition

Research has identified 7-methoxy-1H-indazole, a closely related compound, as an inhibitor of neuronal nitric oxide synthase. This finding suggests that derivatives of 7-methoxy-1,2,3-trimethylindole might also hold potential in the modulation of nitric oxide synthases, which are crucial in various physiological and pathological processes (Sopková-de Oliveira Santos et al., 2002).

properties

Product Name

7-Methoxy-1,2,3-trimethylindole

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

7-methoxy-1,2,3-trimethylindole

InChI

InChI=1S/C12H15NO/c1-8-9(2)13(3)12-10(8)6-5-7-11(12)14-4/h5-7H,1-4H3

InChI Key

BGYNKFZIOWEOSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2OC)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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